molecular formula C10H7NO B1311986 6-Cyano-1-indanone CAS No. 69975-66-2

6-Cyano-1-indanone

Cat. No.: B1311986
CAS No.: 69975-66-2
M. Wt: 157.17 g/mol
InChI Key: UJBIKXKXAWDYIB-UHFFFAOYSA-N
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Description

6-Cyano-1-indanone is an organic compound that belongs to the indanone family Indanones are prominent structural motifs found in numerous natural products and pharmaceuticals

Future Directions

Indanone-containing scaffolds, including 6-Cyano-1-indanone, are attractive synthetic targets due to their wide occurrence in many natural products, drugs, and functional materials . Future research may focus on the development of the 1-indanone core and the exploration of its potential applications .

Biochemical Analysis

Biochemical Properties

6-Cyano-1-indanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit monoamine oxidases, specifically the isoforms MAO-A and MAO-B . This inhibition can affect the metabolism of neurotransmitters, thereby influencing neurological functions. Additionally, this compound can interact with bacterial transglycosylase, displaying antibacterial activity .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by modulating signaling pathways such as the Wnt/β-catenin and Hedgehog pathways . This modulation leads to changes in gene expression that promote cell death. Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves several interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound inhibits monoamine oxidases by binding to their active sites, preventing the breakdown of neurotransmitters . Additionally, this compound can activate certain signaling pathways by interacting with receptors or other signaling molecules, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can exhibit therapeutic effects, such as reducing cyst development in polycystic kidney disease models . At higher doses, this compound may cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in neurotransmitter metabolism, leading to altered levels of neurotransmitters in the brain . Additionally, this compound can affect the activity of metabolic enzymes in other tissues, influencing overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Once inside the cells, this compound can interact with binding proteins that facilitate its localization and accumulation in specific tissues . This distribution pattern is crucial for its biological activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . This subcellular localization is essential for understanding the precise mechanisms through which this compound exerts its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Cyano-1-indanone can be synthesized through several methods. One common approach involves the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or chlorides. This reaction typically requires a Lewis acid catalyst, such as aluminum chloride, and is conducted under anhydrous conditions . Another method involves the use of microwaves, high-intensity ultrasound, or a Q-tube™ reactor to facilitate the intramolecular cyclization of suitable precursors .

Industrial Production Methods

Industrial production of this compound often employs scalable and efficient synthetic routes. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are increasingly being adopted to minimize environmental impact and improve yield .

Chemical Reactions Analysis

Types of Reactions

6-Cyano-1-indanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often requiring a base or acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted indanone derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Cyano-1-indanone is unique due to the presence of the cyano group, which enhances its reactivity and potential for diverse applications in various fields. The cyano group also imparts distinct electronic properties, making it valuable in the development of materials with specific functionalities .

Properties

IUPAC Name

3-oxo-1,2-dihydroindene-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO/c11-6-7-1-2-8-3-4-10(12)9(8)5-7/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBIKXKXAWDYIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10452470
Record name 6-Cyano-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69975-66-2
Record name 2,3-Dihydro-3-oxo-1H-indene-5-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69975-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Cyano-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-oxo-2,3-dihydro-1H-indene-5-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2 g of 6-bromo-indanone, 10 ml of dimethylformamide and 3 g of copper cyanide are taken to reflux for 20 hours. At 20° C. the reaction mixture is poured into 40 ml of water and 30 ml of methylene chloride, agitated for 15 minutes and filtered on celite. The filtrate is decanted and re-extracted with methylene chloride. The organic phase is washed with water, dried, brought to dryness under reduced pressure and the residue is chromatographed on silica in a hexane-ethyl acetate mixture as eluant (7-3). 1.03 g of expected product is obtained, M.p.=109° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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